N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine
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Overview
Description
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Coupling reactions: The dioxaborolane intermediate is then coupled with aniline derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Boronic acids and phenols.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing structure but lacks the dimethylamino group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with a different substitution pattern.
Uniqueness
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine is unique due to its combination of a boron-containing dioxaborolane ring and a dimethylamino group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
883727-41-1 |
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Molecular Formula |
C20H27BN2O2 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-N,3-N-dimethyl-1-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C20H27BN2O2/c1-19(2)20(3,4)25-21(24-19)15-12-17(14-18(13-15)23(5)6)22-16-10-8-7-9-11-16/h7-14,22H,1-6H3 |
InChI Key |
SCNOGYPUWQHQES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C)C)NC3=CC=CC=C3 |
Origin of Product |
United States |
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